molecular formula C15H10N2O4 B3881459 2-(5-Methylpyridin-2-yl)-1,3-dioxoisoindole-5-carboxylic acid

2-(5-Methylpyridin-2-yl)-1,3-dioxoisoindole-5-carboxylic acid

Cat. No.: B3881459
M. Wt: 282.25 g/mol
InChI Key: PDIMQANFBCWNFL-UHFFFAOYSA-N
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Description

2-(5-Methylpyridin-2-yl)-1,3-dioxoisoindole-5-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a methyl group at the 5-position, fused with a phthalimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylpyridin-2-yl)-1,3-dioxoisoindole-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the 5-methylpyridine-2-carboxylic acid, which is then subjected to a series of reactions to introduce the phthalimide moiety. The key steps include:

    Nitration and Reduction: The starting material, 5-methylpyridine, undergoes nitration to form 5-methyl-2-nitropyridine. This intermediate is then reduced to 5-methyl-2-aminopyridine.

    Phthalimide Formation: The 5-methyl-2-aminopyridine is reacted with phthalic anhydride under acidic conditions to form the phthalimide derivative.

    Carboxylation: The final step involves carboxylation of the phthalimide derivative to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylpyridin-2-yl)-1,3-dioxoisoindole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The phthalimide moiety can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: 2-(5-Carboxypyridin-2-yl)-1,3-dioxoisoindole-5-carboxylic acid.

    Reduction: 2-(5-Methylpyridin-2-yl)-1,3-diaminoisoindole-5-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Methylpyridin-2-yl)-1,3-dioxoisoindole-5-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Methylpyridin-2-yl)-1,3-dioxoisoindole-5-carboxylic acid involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the phthalimide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methylpyridin-2-ylmethanamine: A simpler derivative with a primary amine group.

    2-(Pyridin-2-yl)-1,3-dioxoisoindole-5-carboxylic acid: Lacks the methyl group on the pyridine ring.

    Quinolinyl-pyrazoles: Compounds with a similar heterocyclic structure but different functional groups.

Uniqueness

2-(5-Methylpyridin-2-yl)-1,3-dioxoisoindole-5-carboxylic acid is unique due to the presence of both the methyl-substituted pyridine ring and the phthalimide moiety. This combination provides distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(5-methylpyridin-2-yl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c1-8-2-5-12(16-7-8)17-13(18)10-4-3-9(15(20)21)6-11(10)14(17)19/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIMQANFBCWNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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